molecular formula C9H10N2O4 B589628 2'-Nitro-p-acetanisidide-15N CAS No. 1391052-34-8

2'-Nitro-p-acetanisidide-15N

Cat. No.: B589628
CAS No.: 1391052-34-8
M. Wt: 211.182
InChI Key: QGEGALJODPBPGR-KHWBWMQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Nitro-p-acetanisidide-15N typically involves the nitration of p-acetanisidide followed by the incorporation of the nitrogen-15 isotope. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

Industrial production of 2’-Nitro-p-acetanisidide-15N follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Nitro-p-acetanisidide-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2’-Nitro-p-acetanisidide-15N involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The stable isotope labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Nitro-p-acetanisidide-15N is unique due to its stable isotope labeling with nitrogen-15. This labeling allows for more precise and detailed studies of metabolic pathways and reaction mechanisms compared to its unlabeled counterparts. The presence of the nitro and methoxy groups also provides versatility in chemical reactions, making it a valuable compound in various research applications.

Properties

CAS No.

1391052-34-8

Molecular Formula

C9H10N2O4

Molecular Weight

211.182

IUPAC Name

N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]acetamide

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1

InChI Key

QGEGALJODPBPGR-KHWBWMQUSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Synonyms

2’-Nitro-4’-methoxyacetanilide-15N;  4-Acetamido-1-methoxy-3-nitrobenzene-15N;  4-Acetylamino-1-methoxy-3-nitrobenzene-15N;  4-Methoxy-2-nitroacetanilide-15N;  N-(4-Methoxy-2-nitrophenyl)acetamide-15N;  NSC 5516-15N

Origin of Product

United States

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